1H and 13C NMR chemical shift data for 5-Chloro-2-fluoro-4-iodobenzonitrile
1H and 13C NMR chemical shift data for 5-Chloro-2-fluoro-4-iodobenzonitrile
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shift Data for 5-Chloro-2-fluoro-4-iodobenzonitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation in chemical research and drug development. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 5-Chloro-2-fluoro-4-iodobenzonitrile, a polysubstituted aromatic compound of interest in medicinal and materials chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established theoretical principles, empirical additivity rules, and data from analogous structures to present a robust, predicted dataset. We detail the scientific rationale behind the assignment of each resonance, including the profound influence of halogen and cyano substituents on the electronic environment of the benzene ring and the characteristic spin-spin coupling constants involving the ¹⁹F nucleus. Furthermore, a detailed experimental protocol for the future acquisition and verification of this data is provided, ensuring this guide serves as a practical tool for researchers.
Introduction and Theoretical Framework
5-Chloro-2-fluoro-4-iodobenzonitrile is a highly functionalized benzene derivative. Its utility as a building block in organic synthesis is defined by the unique electronic and steric properties conferred by its five distinct substituents. Unambiguous structural confirmation is paramount, and NMR spectroscopy is the most powerful tool for this purpose.
The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In a substituted benzene ring, the electron density at any given position is a composite of the inductive and resonance effects of all substituents. By understanding these substituent chemical shift (SCS) effects, we can predict the NMR spectrum with considerable accuracy.[1][2][3]
-
Inductive Effects (-I): Electronegative atoms like fluorine, chlorine, and the nitrogen of the cyano group withdraw electron density through the sigma bond network, deshielding nearby nuclei and shifting their resonances downfield.
-
Resonance/Mesomeric Effects (+M/-M): Substituents with lone pairs (F, Cl, I) can donate electron density into the π-system (+M effect), particularly at the ortho and para positions, causing shielding (an upfield shift). Conversely, π-accepting groups like the cyano group (-CN) withdraw density from the ring (-M effect), deshielding these same positions.[2]
-
¹⁹F Spin-Spin Coupling: A key feature in the NMR spectra of organofluorine compounds is the coupling between the ¹⁹F nucleus (spin I = ½, ~100% natural abundance) and other NMR-active nuclei like ¹H and ¹³C. The magnitude of the coupling constant (J), transmitted through the bonding network, is highly dependent on the number of intervening bonds and provides invaluable structural information.[4][5][6]
This guide employs an additivity model, starting with the known chemical shifts of benzene (¹H: 7.32 ppm; ¹³C: 128.5 ppm) and incrementally applying SCS values for each substituent to predict the final spectrum.
Caption: Molecular structure and numbering scheme.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-3 and H-6. Their chemical shifts are predicted by summing the SCS effects of the five substituents relative to their position.
Prediction Rationale:
-
H-3: Located ortho to the fluorine and ortho to the cyano group. The strong electron-withdrawing nature of both the -F (inductively) and -CN groups will cause a significant downfield shift.
-
H-6: Positioned ortho to the chlorine atom and meta to the iodine and fluorine atoms. This proton is expected to be less deshielded than H-3.
The multiplicity of these signals will be dictated by proton-proton and proton-fluorine couplings:
-
⁴J(H-H) meta-coupling: A small coupling (2-3 Hz) is expected between H-3 and H-6.
-
³J(H-F) ortho-coupling: A significant coupling (7-10 Hz) is expected between H-3 and the fluorine at C-2.
-
⁵J(H-F) para-coupling: A smaller long-range coupling (1-3 Hz) is anticipated between H-6 and the fluorine at C-2.
Therefore, both signals are predicted to be a doublet of doublets.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~ 7.85 - 7.95 | dd | ³J(H-F) ≈ 8.5 Hz, ⁴J(H-H) ≈ 2.5 Hz |
| H-6 | ~ 7.60 - 7.70 | dd | ⁴J(H-H) ≈ 2.5 Hz, ⁵J(H-F) ≈ 2.0 Hz |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are heavily influenced by the directly attached substituent (ipso-carbon) and by through-bond electronic effects. The most informative feature will be the characteristic splitting of each carbon signal due to coupling with the ¹⁹F nucleus.[5][7]
Prediction Rationale:
-
C-1 (ipso-CN): Shielded by the ortho fluorine. Will appear as a doublet due to ²J(C-F).
-
C-2 (ipso-F): Directly bonded to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant (¹J(C-F)).
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C-3 (CH): Deshielded by the adjacent cyano and fluorine groups. Will appear as a doublet due to ²J(C-F).
-
C-4 (ipso-I): The iodo-substituent typically causes a large upfield (shielding) effect on the ipso-carbon. The signal will be a doublet due to ³J(C-F).
-
C-5 (ipso-Cl): The chloro-substituent has a moderate deshielding effect. The signal will be a doublet due to ⁴J(C-F).
-
C-6 (CH): Influenced by its proximity to the chlorine and its para relationship to the fluorine. It will appear as a doublet from ³J(C-F).
-
CN (Nitrile): The nitrile carbon appears in a characteristic region and is not expected to show significant C-F coupling.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assigned Carbon | Predicted Shift (δ, ppm) | Predicted Multiplicity | Estimated Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | ~ 162 - 166 | d | ¹J(C-F) ≈ 250 - 260 Hz |
| C-6 | ~ 135 - 138 | d | ³J(C-F) ≈ 8 - 12 Hz |
| C-5 | ~ 139 - 142 | d | ⁴J(C-F) ≈ 3 - 5 Hz |
| C-3 | ~ 118 - 122 | d | ²J(C-F) ≈ 18 - 22 Hz |
| CN | ~ 114 - 116 | s | - |
| C-1 | ~ 108 - 112 | d | ²J(C-F) ≈ 15 - 20 Hz |
| C-4 | ~ 95 - 99 | d | ³J(C-F) ≈ 4 - 6 Hz |
Caption: Workflow for the prediction of NMR spectra.
Recommended Experimental Protocol for Verification
To validate the predicted data, the following experimental procedure is recommended. This protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.[8][9][10][11]
4.1. Sample Preparation
-
Weigh approximately 10-15 mg of 5-Chloro-2-fluoro-4-iodobenzonitrile.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
4.2. NMR Spectrometer and Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking & Shimming: Insert the sample, lock on the deuterium signal of CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity (resolution).
-
Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum sensitivity.
4.3. ¹H NMR Data Acquisition
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: -2 to 12 ppm.
-
Pulse Width: Calibrated 90° pulse (~8-12 µs).
-
Acquisition Time (aq): 3-4 seconds for good digital resolution.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 scans.
4.4. ¹³C NMR Data Acquisition
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Pulse Width: 30° flip angle to allow for a shorter relaxation delay.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): ≥ 1024 scans to achieve adequate signal-to-noise.
4.5. Data Processing
-
Apply an exponential line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H) or the residual CDCl₃ signal to 77.16 ppm (for ¹³C).
-
For unambiguous assignment, 2D NMR experiments such as HSQC (¹H-¹³C correlation) and HMBC (long-range ¹H-¹³C correlation) are highly recommended.
Caption: Primary spin-spin (J) coupling pathways.
Conclusion
This guide presents a theoretically derived yet scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 5-Chloro-2-fluoro-4-iodobenzonitrile. The analysis of substituent effects and fluorine coupling provides a detailed roadmap for the interpretation of experimental data. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust hypothesis for researchers to test. The included experimental protocol offers a clear and efficient path to acquiring high-quality data for the verification of these predictions and the definitive characterization of this complex molecule.
References
-
Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]
-
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-277. [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]
-
Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(7), 883-888. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Iodobenzonitrile. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorobenzonitrile. PubChem Compound Database. [Link]
-
Le-Deygen, I., et al. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules, 26(15), 4656. [Link]
-
Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (Ch. 5, pp. 45-67). Royal Society of Chemistry. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Modgraph. [Link]
-
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. American Journal of Analytical Chemistry, 4(10), 23-30. [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 713-719. [Link]
-
MolBest. (n.d.). 4-Iodobenzonitrile(CAS 3058-39-7). [Link]
-
Maciel, G. E., & Natterstad, J. J. (1965). Study of 13C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics, 42(8), 2752-2759. [Link]
-
SpectraBase. (n.d.). 4-Iodobenzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
-
Chem 344/345 Lecture Notes. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Künzler, S., et al. (2019). Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. ResearchGate. [Link]
-
Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Theoretical Chemistry Accounts, 140(56). [Link]
-
Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(8), 459-462. [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. [Link]
-
Academia.edu. (n.d.). NMR Spectroscopy 1H Chemical Shift Calculations for Disubstituted Methylenes. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile, m-chloro-. PubChem Compound Database. [Link]
-
Abraham, R. J. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 16(4), 16-21. [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzonitrile. [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. (n.d.). Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
University of Northern Iowa. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Yu, Z., et al. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(11), 922-928. [Link]
-
Williams, T. D. C. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Ušćumlić, G. S., et al. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Journal of the Serbian Chemical Society, 77(4), 457-468. [Link]
-
Steiner, S., et al. (2023). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Magnetic Resonance, 4, 1-17. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
